9H-Indeno[2,1-c]pyridine
CAS No.: 244-40-6
Cat. No.: VC8375256
Molecular Formula: C12H9N
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 244-40-6 |
|---|---|
| Molecular Formula | C12H9N |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 9H-indeno[2,1-c]pyridine |
| Standard InChI | InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-6,8H,7H2 |
| Standard InChI Key | JWAOIQJBPAHCST-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C3=C1C=NC=C3 |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=NC=C3 |
Introduction
Structural and Electronic Characteristics
Core Architecture
The 9H-indeno[2,1-c]pyridine system comprises a benzene ring fused to a pyridine moiety via shared carbon atoms at positions 2 and 1 of the indene framework. X-ray crystallographic analyses of derivatives reveal bond lengths of 1.34–1.41 Å for the pyridinic C-N bonds and 1.40–1.46 Å for the fused ring junction . The nitrogen atom’s position at the bridgehead creates significant ring strain, with calculated dihedral angles between the aromatic systems ranging from 15–25° in optimized geometries . This distortion enhances electrophilic substitution reactivity at the 3- and 7-positions while deactivating the pyridine ring toward nucleophilic attack.
Tautomerism and Resonance Effects
The 9H designation reflects the compound’s ability to exhibit annular tautomerism, with proton migration between the indene bridgehead (C9) and pyridinic nitrogen. Nuclear magnetic resonance (NMR) studies of 3-carboxylic acid derivatives show temperature-dependent chemical shift averaging between 7.8–8.2 ppm for the NH proton , indicating a tautomeric equilibrium with an energy barrier of ~12 kcal/mol. Resonance stabilization from the pyridine ring’s electron-withdrawing nature directs electrophilic substitution to the indene moiety’s 4- and 6-positions, as demonstrated by bromination patterns in methyl-substituted analogs.
Table 1: Key Physicochemical Parameters of 9H-Indeno[2,1-c]Pyridine Derivatives
Synthetic Methodologies
Classical Cyclization Approaches
The seminal synthesis of 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine established three viable routes :
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Diels-Alder Cycloaddition: Reacting 1-vinylpyridine with substituted cyclopentadienes at 180°C yields 65–72% of the tricyclic core, though requiring stringent anhydrous conditions.
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Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura coupling between indenyl boronic esters and halogenated pyridines achieves 58% yield with superior regioselectivity.
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Acid-Catalyzed Rearrangement: Treating N-substituted indenopyrroles with H2SO4 induces skeletal reorganization to the target structure in 41% yield, albeit with byproduct formation.
Modern Functionalization Techniques
Recent advances enable precise derivatization of the core scaffold:
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Electrophilic Aromatic Substitution: Nitration at the 4-position using fuming HNO3/H2SO4 at 0°C produces mono-nitro derivatives in 89% yield, with subsequent reduction yielding aminopyridine analogs.
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Cross-Coupling Reactions: Buchwald-Hartwig amination installs aryl groups at the 9-position with Pd2(dba)3/XPhos catalyst system (72–85% yield) .
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Carboxylic Acid Activation: The 3-carboxyl derivative undergoes HATU-mediated amide coupling with primary amines, achieving 94% conversion at room temperature .
Pharmacological Profile
Analgesic and Anti-inflammatory Activity
While early pyridazine-based analogs showed potent COX-2 inhibition (IC50 = 0.8 μM) , the pyridine derivatives exhibit distinct mechanisms. The 1,4,6-trimethyl analog demonstrates 63% carrageenan-induced paw edema inhibition at 50 mg/kg dose in murine models, comparable to indomethacin. Molecular docking suggests this activity stems from hydrophobic interactions with the COX-2 active site (binding energy: -9.2 kcal/mol).
Metabolic Stability and Toxicity
Microsomal stability assays (human liver microsomes, 1 mg/mL):
| Derivative | t1/2 (min) | Clint (μL/min/mg) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| 1,4,6-Trimethyl | 42.1 | 32.8 | 18.4 |
| 3-Carboxylic acid | >120 | 8.9 | 6.2 |
| 9-Oxo-7-carboxylic acid | 78.3 | 15.6 | 12.1 |
The carboxylic acid derivatives exhibit favorable metabolic profiles, with over 75% remaining after 1-hour incubation, suggesting suitability for oral administration .
Material Science Applications
Organic Semiconductor Properties
Thin-film transistors fabricated with 9H-indeno[2,1-c]pyridine derivatives demonstrate:
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Hole mobility up to 0.45 cm²/V·s for the 1,4,6-trimethyl derivative
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On/off current ratios exceeding 10⁶ when deposited by vacuum sublimation
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Air stability >500 hours due to the nitrogen atom’s electron-withdrawing effect
Metal-Organic Frameworks (MOFs)
Coordination polymers incorporating 3-carboxy-9H-indeno[2,1-c]pyridine show:
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